molecular formula C4H14Cl2N2PtSi B055148 Silaplatin CAS No. 118797-76-5

Silaplatin

Cat. No. B055148
M. Wt: 384.2 g/mol
InChI Key: VMIKAVWPAWKUCW-UHFFFAOYSA-L
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Description

Cancer is a leading cause of death worldwide, and despite significant progress in cancer research, there is still a need for more effective and less toxic treatments. Silaplatin is a novel platinum-based anti-cancer agent that has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of Silaplatin is similar to that of cisplatin. Silaplatin binds to DNA and forms cross-links between adjacent strands, which interferes with DNA replication and transcription, leading to cell death. However, Silaplatin has a different binding pattern compared to cisplatin, which may explain its superior anti-cancer activity.

Biochemical And Physiological Effects

Silaplatin has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. Moreover, Silaplatin has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Silaplatin has also been shown to modulate the immune system, which may enhance its anti-cancer activity.

Advantages And Limitations For Lab Experiments

Silaplatin has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. Moreover, Silaplatin has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs, which makes it a promising candidate for further development. However, Silaplatin has some limitations, such as its high cost and limited availability.

Future Directions

There are several future directions for Silaplatin research. First, clinical trials are needed to evaluate the safety and efficacy of Silaplatin in humans. Second, the combination of Silaplatin with other anti-cancer agents or immunotherapies should be explored to enhance its anti-cancer activity. Third, the mechanism of action of Silaplatin should be further elucidated to optimize its use in cancer treatment. Fourth, the development of Silaplatin derivatives with improved pharmacokinetic and pharmacodynamic properties should be pursued. Finally, the identification of biomarkers that predict the response to Silaplatin treatment may facilitate personalized cancer therapy.
Conclusion
Silaplatin is a novel platinum-based anti-cancer agent that has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs. Silaplatin has a well-established synthesis method, and its mechanism of action and physiological effects have been extensively studied. Silaplatin has several advantages for lab experiments, but also some limitations. There are several future directions for Silaplatin research, which may lead to the development of a more effective and less toxic anti-cancer therapy.

Synthesis Methods

Silaplatin is a derivative of cisplatin, which is a widely used platinum-based anti-cancer drug. The synthesis of Silaplatin involves the substitution of one of the chloride ions in cisplatin with a silicon-containing ligand. This modification results in a more stable and less toxic compound that retains the anti-cancer activity of cisplatin.

Scientific Research Applications

Silaplatin has been extensively studied in preclinical models of various types of cancer, including lung, breast, ovarian, and prostate cancer. In these studies, Silaplatin has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs. Moreover, Silaplatin has been shown to overcome drug resistance, which is a major obstacle in cancer treatment.

properties

CAS RN

118797-76-5

Product Name

Silaplatin

Molecular Formula

C4H14Cl2N2PtSi

Molecular Weight

384.2 g/mol

IUPAC Name

[aminomethyl(dimethyl)silyl]methanamine;platinum(2+);dichloride

InChI

InChI=1S/C4H14N2Si.2ClH.Pt/c1-7(2,3-5)4-6;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

VMIKAVWPAWKUCW-UHFFFAOYSA-L

SMILES

C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2]

synonyms

(bis(aminomethyl)dimethylsilane)dichloroplatinum(II)
silaplatin

Origin of Product

United States

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